molecular formula C11H23ClO2 B8089833 5-((6-Chlorohexyl)oxy)pentan-1-ol

5-((6-Chlorohexyl)oxy)pentan-1-ol

Cat. No.: B8089833
M. Wt: 222.75 g/mol
InChI Key: WDGCCFLLCSWKRM-UHFFFAOYSA-N
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Description

5-((6-Chlorohexyl)oxy)pentan-1-ol is an organic compound with the molecular formula C11H23ClO2 It is a chlorinated ether alcohol, characterized by the presence of a chlorohexyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol typically involves the reaction of 6-chlorohexanol with 1-bromopentane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-((6-Chlorohexyl)oxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-((6-Chlorohexyl)oxy)pentanal or 5-((6-Chlorohexyl)oxy)pentanoic acid.

    Reduction: Formation of 5-((6-Chlorohexyl)oxy)pentane.

    Substitution: Formation of 5-((6-Azidohexyl)oxy)pentan-1-ol or 5-((6-Thiocyanatohexyl)oxy)pentan-1-ol.

Scientific Research Applications

5-((6-Chlorohexyl)oxy)pentan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 5-((6-Chlorohexyl)oxy)pentan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The chlorohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid bilayers. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-((6-Bromohexyl)oxy)pentan-1-ol: Similar structure but with a bromo group instead of a chloro group.

    5-((6-Iodohexyl)oxy)pentan-1-ol: Similar structure but with an iodo group instead of a chloro group.

    5-((6-Methoxyhexyl)oxy)pentan-1-ol: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

5-((6-Chlorohexyl)oxy)pentan-1-ol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s lipophilicity and ability to form hydrogen bonds contribute to its potential as a bioactive molecule.

Properties

IUPAC Name

5-(6-chlorohexoxy)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGCCFLLCSWKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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